molecular formula C7H4F3NO2 B1291705 2-Amino-3,4,5-trifluorobenzoic acid CAS No. 531529-72-3

2-Amino-3,4,5-trifluorobenzoic acid

Cat. No. B1291705
M. Wt: 191.11 g/mol
InChI Key: SSLDKXORXLCJBF-UHFFFAOYSA-N
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Description

2-Amino-3,4,5-trifluorobenzoic acid is a derivative of benzoic acid with three fluorine substituents and an amino group . It is part of a group of compounds that have potential inhibitory activity towards d-amino acid oxidases, making them capable of treating mental disorders such as schizophrenia .


Synthesis Analysis

The synthesis of 2,4,5-trifluorobenzoic acid, a related compound, has been improved through a combination of selective hydrodefluorination and hydrolysis reaction of 3,4,5,6-tetrafluoro-N-methylphthalimide, leading to 3,5,6-trifluorophthalic acid . Another method involves the continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors .


Molecular Structure Analysis

The molecular formula of 2-Amino-3,4,5-trifluorobenzoic acid is C7H4F3NO2 . The InChI code is 1S/C7H4F3NO2/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1H,11H2,(H,12,13) and the InChI key is SSLDKXORXLCJBF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The fluorine electron withdrawing groups contribute the ideal acidity to the carboxylic acid while no steric hindrance group is present at the ortho-positions. 3,4,5-Trifluorobenzoic acid assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle .


Physical And Chemical Properties Analysis

2-Amino-3,4,5-trifluorobenzoic acid is a white to light yellow crystal powder . It has a molecular weight of 191.11 g/mol . The compound has a topological polar surface area of 63.3 Ų and a complexity of 214 .

Scientific Research Applications

Chemical Synthesis

“2-Amino-3,4,5-trifluorobenzoic acid” is used as a synthetic building block in the chemical industry . It’s a key intermediate for preparing various chemical compounds due to its unique structure and properties .

Pharmaceutical Applications

This compound has potential applications in the pharmaceutical industry. For instance, a salt of a similar compound, “3,4,5-trifluorobenzoic acid”, has been used to improve the solubility and permeability of naftopidil, a drug used in benign prostatic hyperplasia treatment .

Anticancer Drugs

“2-Amino-3,4,5-trifluorobenzoic acid” is used as a synthetic building block for dibenzoate esters type anticancer drugs . These drugs have shown promise in the treatment of various types of cancer.

Treatment of Mental Disorders

“3,4,5-Trifluorobenzoic acid”, an isomer of “2-Amino-3,4,5-trifluorobenzoic acid”, is part of a group of compounds that have potential inhibitory activity towards d-amino acid oxidases . This makes them capable of treating mental disorders such as schizophrenia .

Synthesis of Quinolone-3-carboxylic Acid Derivatives

“5-Chloro-2, 3, 4-trifluorobenzoic acid”, a compound that can be synthesized from “2, 3, 4, 5-trifluorobenzoic acid”, is a key intermediate for preparing quinolone-3-carboxylic acid derivatives . These derivatives have various applications in medicinal chemistry.

Material Science

In the field of material science, “2-Amino-3,4,5-trifluorobenzoic acid” can be used in the synthesis of new materials with unique properties . Its trifluorobenzoic acid group can introduce fluorine atoms into the material, which can significantly alter the material’s properties.

Safety And Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, and to avoid breathing dust. It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

The synthesis of related compounds has been improved and streamlined, suggesting potential for further optimization of the synthesis process of 2-Amino-3,4,5-trifluorobenzoic acid . Additionally, given its potential inhibitory activity towards d-amino acid oxidases, there may be future research directions exploring its use in the treatment of mental disorders .

properties

IUPAC Name

2-amino-3,4,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLDKXORXLCJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624093
Record name 2-Amino-3,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,4,5-trifluorobenzoic acid

CAS RN

531529-72-3
Record name 2-Amino-3,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,4,5-trifluorobenzoic acid
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